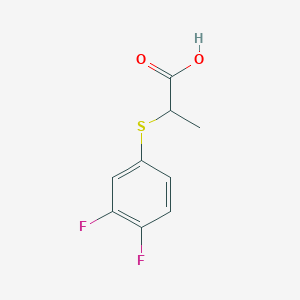

2-((3,4-Difluorophenyl)thio)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3,4-Difluorophenyl)thio)propanoic acid is a chemical compound with the molecular formula C9H8F2O2S . It has a molecular weight of 218.22 Da . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid group attached to a 3,4-difluorophenyl group via a sulfur atom . The InChI code for this compound is 1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) .Aplicaciones Científicas De Investigación

Synthetic Protocols and Chemical Transformations 2-((3,4-Difluorophenyl)thio)propanoic acid, a derivative of propanoic acid, has been explored for its potential in synthesizing various organic compounds. For instance, derivatives of difluorophenyl propanoic acids have been employed as intermediates in synthesizing chemically stable and lipophilic compounds like Danshensu derivatives, aimed at improving their pharmacokinetic properties (Dong, Wang, & Zhu, 2009). Moreover, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid, a derivative aimed to enhance the chemical stability and liposolubility of danshensu, signifies the compound's role in synthesizing bioactive derivatives (Lei Chen et al., 2016).

Role in Organic Semiconductor and Solar Cell Development In the realm of material sciences, derivatives of difluorophenyl propanoic acid have shown significance. For instance, a study presented the synthesis of organic semiconductors where 3,4-ethylene dioxythiophene moieties were utilized as an end group, marking the potential of such derivatives in the development of advanced organic conductors and semiconductors (Chenzhu Yin et al., 2022). Moreover, the creation of novel organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups, underscores the role of such compounds in enhancing the efficiency of solar cells (Sanghoon Kim et al., 2006).

Polymorphic Studies and Pharmaceutical Applications Polymorphic forms of compounds related to difluorophenyl propanoic acid have been characterized to understand their physical and chemical properties, highlighting the compound's relevance in pharmaceutical development and analytical techniques (F. Vogt et al., 2013). Additionally, the development of enzymatic processes for preparing chiral intermediates for pharmaceuticals, like Ticagrelor, from related compounds, demonstrates the compound's application in manufacturing clinically significant pharmaceuticals (Xiang Guo et al., 2017).

Safety and Hazards

The safety data sheet for 2-((3,4-Difluorophenyl)thio)propanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMSUWYKMPZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2797887.png)

![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)